Oxamate can be classified under the category of carboxylic acid derivatives, specifically as an oxamic acid. It is synthesized from oxalic acid and ammonia or amines. The compound exhibits both acidic and basic properties, making it versatile in chemical reactions.
Oxamate can be synthesized through various methods:
The molecular structure of oxamate is characterized by the presence of a carbonyl group (C=O) adjacent to an amine group (NH2), linked through a carbon chain derived from oxalic acid. The general formula for oxamic acids is RCO-NH2, where R represents the alkyl or aryl group.
This structure allows for various interactions in biochemical contexts, particularly in enzyme inhibition.
Oxamate participates in several chemical reactions:
The mechanism by which oxamate inhibits lactate dehydrogenase involves competitive binding at the active site of the enzyme. By mimicking pyruvate structurally, it effectively reduces the conversion rate of pyruvate to lactate:
These properties make oxamate suitable for laboratory use in biochemical assays and coordination chemistry.
Oxamate has several important applications:
Oxamate (IUPAC name: carbamoylformate; systematic name: amino(oxo)acetate) is the carboxylate anion derived from oxamic acid. Its molecular formula is C₂H₂NO₃⁻, with a molar mass of 88.04 g·mol⁻¹. The structure features a planar configuration where the central carbonyl group (C=O) is flanked by an amide group (-NH₂) and a carboxylate group (-COO⁻), creating a hybrid resonance system that distributes charge across the molecule. This delocalization contributes to its stability and reactivity patterns. The anion adopts an E-configuration with respect to the carbonyl-amide bond, minimizing steric repulsion and optimizing orbital overlap for resonance stabilization [2] [6].
A critical structural feature of oxamate is its role as a pyruvate isostere. This bioisosterism arises from the replacement of pyruvate’s methyl group (-CH₃) with an amino group (-NH₂), while preserving the ketone-carboxylate core. The molecular dimensions of oxamate closely mirror those of pyruvate: the C=O bond length is approximately 1.23 Å, and the C-N bond is 1.33 Å, comparable to pyruvate’s C-C bond (1.52 Å) and C=O bond (1.20 Å). This steric and electronic mimicry enables oxamate to competitively bind to pyruvate-dependent enzymes while introducing distinct biochemical properties due to the nucleophilic amino group [3] [6].
The isosteric relationship underpins oxamate’s function as a metabolic interference agent. For instance, in lactate dehydrogenase (LDH), oxamate occupies the pyruvate-binding site but cannot undergo reduction, stalling the catalytic cycle. Similarly, in pyruvate carboxylase, oxamate binds the carboxyl transferase domain, reversing oxaloacetate decarboxylation. These interactions exploit the molecular mimicry while leveraging the altered reactivity of the amide group [3] [6].
Table 1: Molecular Identifiers and Structural Descriptors of Oxamate [5] [6]
Property | Value |
---|---|
Molecular formula | C₂H₂NO₃⁻ |
Molar mass | 88.04 g·mol⁻¹ |
SMILES | NC(=O)C([O-])=O |
InChI Key | SOWBFZRMHSNYGE-UHFFFAOYSA-M |
Hydrogen bond donors | 2 (amide NH₂) |
Hydrogen bond acceptors | 3 (carbonyl O, carboxylate O) |
Rotatable bonds | 1 (C-C bond) |
Topological polar surface area | 80.4 Ų |
Crystallographic analyses reveal that oxamate typically coordinates with metals via its carboxylate oxygen atoms, adopting κ²-O,O' binding modes. In manganese(II) complexes like catena-poly[guanidinium[[aquachloridomanganese(II)]-μ₂-oxalato-κ⁴O¹,O²:O¹′,O²′] monohydrate], oxamate bridges metal centers to form zigzag chains. The Mn-O bond lengths range from 2.180(1) to 2.248(2) Å, with distortion in the octahedral coordination sphere due to the small bite angle of the oxalate ligand (73.99–75.35°). This configuration creates layered polymeric structures stabilized by hydrogen bonding and π-π stacking [4].
Hydrogen bonding networks dominate the supramolecular architecture of oxamate solids. The coordinating water molecule (Owater) acts as a donor toward oxalate oxygen (Owater–H···Oₓₓ; d = 1.96 Å, ∠ = 165°), while the guanidinium cations form N–H···O and N–H···Cl bonds (d = 2.00–2.85 Å). These interactions connect anionic chains into sheets parallel to the (010) plane. Disordered lattice water further integrates these sheets via O–H···O (d = 2.06 Å) and O–H···Cl bonds (d = 2.56 Å), resulting in a robust 3D framework [4].
Spectroscopically, oxamate exhibits distinctive signatures:
Table 2: Spectroscopic Assignments for Oxamate and Derivatives [4] [6]
Technique | Band Position (cm⁻¹/ppm) | Assignment |
---|---|---|
IR (KBr) | 1710 | ν(C=O) amide I |
1590 | νₐₛ(COO⁻) | |
1400 | νₛ(COO⁻) | |
1600 (br) | δ(N–H) | |
Raman (solid) | 1695 | ν(C=O) |
1340 | νₛ(COO⁻) | |
¹³C NMR (D₂O) | 162.5 | Amide carbonyl |
174.8 | Carboxylate carbon |
Oxamate exhibits high aqueous solubility (>100 mg/mL) due to its ionic nature and polar functional groups. This polarity arises from its charge-delocalized structure, with a topological polar surface area of 80.4 Ų facilitating extensive hydrogen bonding with water. The experimental water solubility of 108 mg/mL aligns with predicted values from ALOGPS models. However, solubility decreases in protic organic solvents like ethanol (≈50 mg/mL) and is negligible in apolar solvents like hexane (<0.1 mg/mL). The sodium salt form further enhances aqueous solubility, making it suitable for biological applications requiring dissolution in buffered media [3] [6].
pH-dependent stability governs oxamate’s behavior in solution. The compound remains stable under physiological pH (6–8), but undergoes hydrolysis outside this range:
In esterified forms like ethyl oxamate (C₄H₇NO₃), solubility profiles shift dramatically. Ethyl oxamate shows moderate solubility in chloroform (≈20 mg/mL) and ethanol (≈80 mg/mL) but low solubility in water (≈5 mg/mL). The ethyl ester enhances lipophilicity (predicted logP = -0.7 vs. -1.4 for oxamate), making it more amenable to organic synthesis. However, ester bonds introduce hydrolytic vulnerability, particularly under alkaline conditions where saponification regenerates oxamate [5] [6].
Table 3: Solubility and Stability Profiles of Oxamate Species [3] [5] [6]
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